RS 0481
Overview
Description
(4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine is a chiral thiazolidine derivative Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine typically involves the reaction of a thiazolidine derivative with benzoyl chloride and alpha-methylbenzyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl and carbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
(4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
Thiazolidine-4-carbonitrile: Investigated for its potential biological activities.
Uniqueness
(4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
126769-16-2 |
---|---|
Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
InChI Key |
MEXWLVVJOPSWLN-PBHICJAKSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide RS 0481 RS-0481 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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